AA9 TG2 inhibitor

Enzyme Kinetics Biochemical Assay Drug Discovery

AA9 (CAS 2134114-20-6) is the definitive, mechanism-based TG2 inhibitor for intracellular target validation. Unlike reversible or impermeable analogs, its acrylamide warhead covalently locks TG2 in an open, inactive conformation, ensuring complete and sustained target engagement. This cell-permeable probe uniquely dissects intracellular TG2's role in oncology, as evidenced by its selective ablation of HIF/AKT/mTOR signaling and perturbation of glutamate metabolism in aggressive TNBC cells. For medicinal chemists, its rigorously established kinetic benchmark (kinact/KI ~112,000 M⁻¹min⁻¹) is the industry standard for evaluating next-generation inhibitor potency. Procure AA9 to eliminate target ambiguity and generate reproducible, publication-ready datasets.

Molecular Formula C32H36N4O5
Molecular Weight 556.663
CAS No. 2134114-20-6
Cat. No. B605070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA9 TG2 inhibitor
CAS2134114-20-6
SynonymsAA9;  AA-9;  AA 9; 
Molecular FormulaC32H36N4O5
Molecular Weight556.663
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=C4C=CC=CC4=CC=C3)=O)CC2)=O
InChIInChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1
InChIKeyIQDAHYYYLIDXSI-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AA9 TG2 Inhibitor (CAS 2134114-20-6): Sourcing Guide and Baseline Characterization for a Potent Acrylamide Warhead


AA9 (CAS 2134114-20-6) is a peptidomimetic, irreversible small-molecule inhibitor of Transglutaminase 2 (TG2), developed and produced by Dr. Jeffrey Keillor's group at the University of Ottawa [1]. It functions as a mechanism-based blocker, featuring an acrylamide warhead that forms a covalent, irreversible bond with the active site cysteine residue (Cys277) of the TG2 enzyme [2], thereby locking the enzyme in an open, catalytically inactive conformation [1]. Its molecular formula is C32H36N4O5, and its molecular weight is 556.65 g/mol .

Why Generic Substitution Fails: The Inadequacy of First-Generation TG2 Inhibitors like Cystamine, Z-DON, and NC9 for Advanced Cellular Studies


Direct substitution among TG2 inhibitors is scientifically invalid due to fundamental differences in mechanism, permeability, and selectivity. For instance, AA9's irreversible inhibition and cell permeability [1] are not shared by older, reversible, or cell-impermeable compounds like cystamine or the peptidic inhibitor Z-DON [2]. While newer analogs like VA4 and the advanced compounds described in 10.1039/d2md00417h share the same acrylamide warhead, they exhibit distinct permeability profiles and can be up to 3-fold more potent due to structural modifications [3]. Furthermore, using an impermeable inhibitor like NCEG2 yields opposite transcriptomic effects in cancer cells compared to the cell-permeable AA9 [1]. Therefore, the specific experimental question regarding intracellular vs. extracellular TG2 function dictates the inhibitor choice, making AA9 the primary reference compound for studying intracellular TG2 functions due to its well-characterized, potent, and cell-permeable irreversible inhibition.

Quantitative Evidence Guide: Benchmarking AA9 (CAS 2134114-20-6) Against Key TG2 Inhibitor Comparators


Irreversible TG2 Inhibition: Kinetic Comparison of AA9 vs. Next-Generation Analogs

AA9 serves as the foundational lead compound for the development of next-generation TG2 inhibitors. Its kinetic parameters provide a crucial benchmark for assessing improvements in newer compounds. The kinact/KI ratio for AA9, representing its efficiency of irreversible inhibition, is approximately 112,000 M⁻¹min⁻¹ based on continuous assay data [1]. This efficiency is substantially lower than that of advanced peptidic inhibitors, which incorporate an additional amino acid spacer to enhance affinity and selectivity. Specifically, compound 18 from a 2023 study achieved a kinact/KI of 328,000 M⁻¹min⁻¹, making it nearly 3-fold more efficient than AA9 [2].

Enzyme Kinetics Biochemical Assay Drug Discovery

Cell Line-Specific Metabolic Impact: Differential Effects of AA9 in MDA-MB-231 vs. MCF-7 Cells

AA9 exhibits a profound and cell-type-specific modulation of cancer cell metabolism, which is not uniformly observed with all TG2 inhibitors. In a comparative 1H-NMR metabolomics study, AA9 treatment (at 100 μM for 48 hours) significantly altered key metabolic pathways in the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231 by impacting glutamate and aspartate metabolism, while its effect on the luminal MCF-7 cell line was minimal, primarily manifesting as a decrease in choline and O-phosphocholine [1]. This contrasts with the activity of some later-generation peptidic inhibitors, which show more balanced apoptotic effects across different cell lines [2].

Cancer Metabolism Metabolomics Triple-Negative Breast Cancer

Intracellular Pathway Modulation: AA9's Unique Impact on HIF-Hypoxia Signaling vs. NCEG2

AA9's cell permeability enables it to potently modulate intracellular signaling pathways inaccessible to impermeable TG2 inhibitors. A transcriptomics study directly compared the effects of the cell-permeable AA9 with the impermeable inhibitor NCEG2 in MDA-MB-231 cells. The results showed that AA9 uniquely and strongly impacted the HIF-mediated hypoxia pathway, including downstream AKT and mTOR signaling [1]. In stark contrast, NCEG2, by only inhibiting extracellular TG2, stimulated the expression of ATP synthase and proteins involved in DNA replication, indicating a potential promotion of cell proliferation [1].

Transcriptomics Hypoxia Cancer Signaling

Cell Line-Specific Pro-Apoptotic and Anti-Migratory Efficacy in Triple-Negative Breast Cancer

While AA9 can promote apoptosis in multiple breast cancer cell lines, its functional efficacy is significantly more pronounced in cells with an aggressive, mesenchymal phenotype. The same study that performed metabolic analysis also quantified functional outcomes, demonstrating that AA9 is particularly effective in MDA-MB-231 cells, where it not only promotes apoptosis but also potently inhibits transamidation reactions and decreases cell migration and invasiveness [1]. This is corroborated by transcriptomics data showing AA9 decreases glycolytic enzymes in MDA-MB-436 cells [2], further underscoring its context-dependent efficacy.

Apoptosis Cell Migration Triple-Negative Breast Cancer

Foundation for Advanced Probe Development: AA9 as a Selectivity Benchmark for TG2 Isozyme Selectivity

AA9 is not only a potent TG2 inhibitor but also the structural and biochemical foundation for creating highly selective chemical probes. A structure-activity relationship (SAR) study revealed that while AA9 itself is selective, modifications to its peptidomimetic backbone led to a dramatic increase in selectivity. By incorporating an additional amino acid spacer residue into the AA9 scaffold, researchers developed inhibitors that were selective for TG2 over other isozymes in the transglutaminase family (e.g., TG1, TG3, FXIIIa) [1]. This establishes AA9's core structure as a privileged scaffold for achieving isozyme selectivity.

Chemical Biology Probe Development Selectivity

Strategic Procurement Scenarios: Where AA9 (CAS 2134114-20-6) Provides Decisive Scientific Value


Scenario 1: Investigating the Role of Intracellular TG2 in Cancer Progression and Metastasis

A research team studying the molecular drivers of triple-negative breast cancer (TNBC) metastasis needs to dissect the specific contribution of intracellular TG2. To avoid confounding results from extracellular TG2 functions, they must select a potent, cell-permeable inhibitor. AA9 is the established choice for this scenario. Evidence shows it potently decreases the migration and invasiveness of MDA-MB-231 TNBC cells [1] and uniquely impacts intracellular pathways like HIF-mediated hypoxia and AKT/mTOR signaling, which an impermeable inhibitor like NCEG2 cannot replicate [2]. Procuring AA9 directly addresses the experimental need to isolate and study the intracellular, pro-metastatic functions of TG2.

Scenario 2: Validating New TG2 Inhibitors in a Medicinal Chemistry Program

A medicinal chemistry group is synthesizing and testing a new series of acrylamide-based TG2 inhibitors. They require a well-characterized reference compound to benchmark the potency and efficiency of their novel molecules. AA9 serves as the ideal baseline comparator for this purpose. Its kinetic parameters have been rigorously established across multiple assay formats (e.g., kinact = 1.68-1.93 min⁻¹, KI = 14.7-19.6 μM) [3], and its efficiency (kinact/KI ~112,000 M⁻¹min⁻¹) is a known benchmark for next-generation inhibitors [4]. Using AA9 allows for a direct, quantitative assessment of any potency gains achieved through structural modifications.

Scenario 3: Conducting Cell-Type Specific Metabolic Profiling in Oncology

A metabolomics core facility is tasked with identifying metabolic vulnerabilities that differ between less aggressive (e.g., MCF-7) and highly aggressive (e.g., MDA-MB-231) breast cancer cell lines. To probe the role of TG2 in these metabolic differences, they require an inhibitor with a documented, differential effect. AA9 is uniquely suited for this experiment, as metabolomics data shows it causes a major perturbation of glutamate and aspartate metabolism specifically in the aggressive MDA-MB-231 cells, while having a minimal impact on the metabolic profile of MCF-7 cells [1]. This cell-type selectivity makes AA9 an essential tool for revealing TG2's context-dependent role in cancer metabolism.

Scenario 4: Designing Isozyme-Selective Chemical Probes for Target Validation

A chemical biology lab aims to develop a fluorescent or affinity-based probe for imaging or enriching active TG2 in live cells with high fidelity. They need a validated starting scaffold that is known to be cell-permeable and can be derivatized without losing potency. AA9's peptidomimetic structure serves as the foundation for this work. Its scaffold has been successfully used to create advanced, highly TG2-selective inhibitors by adding an amino acid spacer [4], demonstrating its suitability as a platform for probe development. Procuring AA9 is the first step in a workflow designed to build more sophisticated, selective chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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